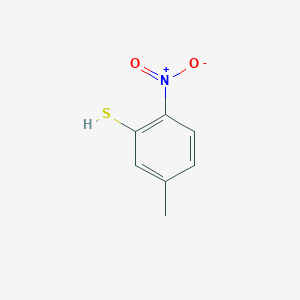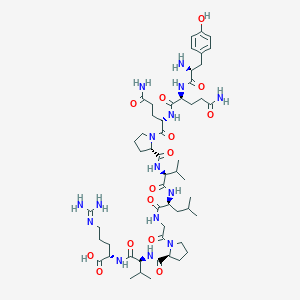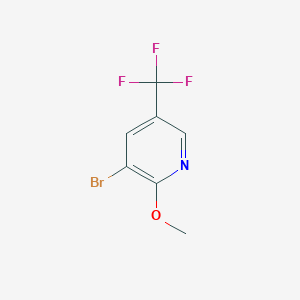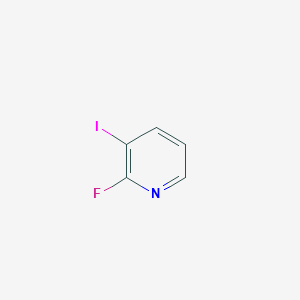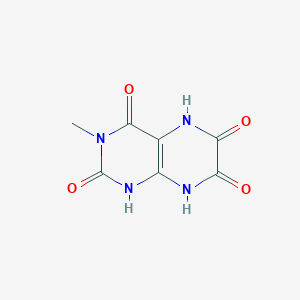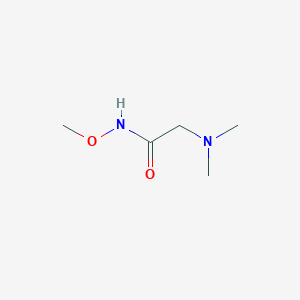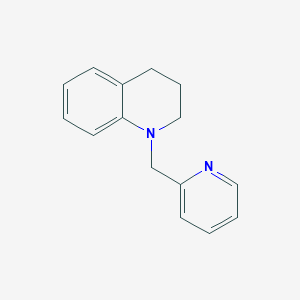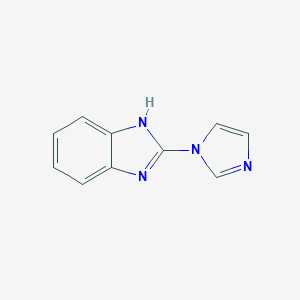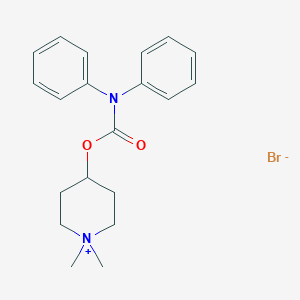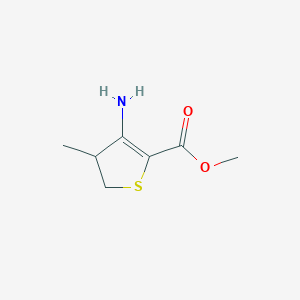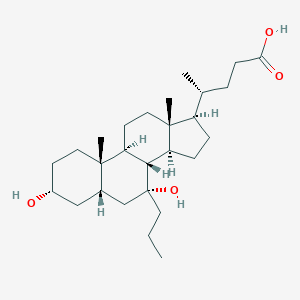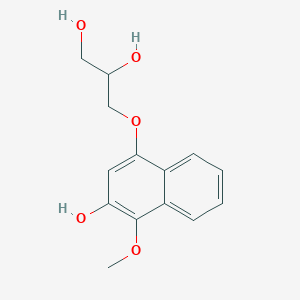
4,5,11-Trimethyl-5H-quinindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,11-Trimethyl-5H-quinindoline, also known as TMQ or Nitroxoline, is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in various fields such as medicine, chemistry, and biology. TMQ is a derivative of the quinoline family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 4,5,11-Trimethyl-5H-quinindoline is complex and varies depending on the specific application. In general, 4,5,11-Trimethyl-5H-quinindoline exerts its biological activities by binding to specific target molecules, such as enzymes, receptors, or nucleic acids, and modulating their functions. For example, 4,5,11-Trimethyl-5H-quinindoline has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. 4,5,11-Trimethyl-5H-quinindoline has also been found to inhibit the activity of human telomerase, which is a key enzyme for cell immortalization and cancer development.
生化和生理效应
4,5,11-Trimethyl-5H-quinindoline has been found to have various biochemical and physiological effects, depending on the specific application. In general, 4,5,11-Trimethyl-5H-quinindoline has been found to induce DNA damage, apoptosis, and cell cycle arrest in cancer cells, while sparing normal cells. 4,5,11-Trimethyl-5H-quinindoline has also been found to inhibit the growth and virulence of various pathogenic bacteria, viruses, and fungi. 4,5,11-Trimethyl-5H-quinindoline has also been found to modulate the expression and activity of various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in cell survival, inflammation, and immunity.
实验室实验的优点和局限性
4,5,11-Trimethyl-5H-quinindoline has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity. 4,5,11-Trimethyl-5H-quinindoline is also relatively easy to synthesize and purify, and it is stable under various conditions. However, 4,5,11-Trimethyl-5H-quinindoline also has several limitations for lab experiments, including its poor solubility in water, its potential interference with other reagents or assays, and its limited availability or accessibility in some regions.
未来方向
4,5,11-Trimethyl-5H-quinindoline has several potential future directions for research and development, including the following:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of 4,5,11-Trimethyl-5H-quinindoline.
2. Exploration of the structure-activity relationship of 4,5,11-Trimethyl-5H-quinindoline and its analogs to identify more potent and selective compounds.
3. Elucidation of the molecular mechanism of action of 4,5,11-Trimethyl-5H-quinindoline and its analogs, using advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling.
4. Evaluation of the pharmacokinetics and pharmacodynamics of 4,5,11-Trimethyl-5H-quinindoline and its analogs in animal models and clinical trials, to assess their safety, efficacy, and toxicity.
5. Development of new applications of 4,5,11-Trimethyl-5H-quinindoline and its analogs in various fields, such as nanotechnology, materials science, and environmental science.
In conclusion, 4,5,11-Trimethyl-5H-quinindoline is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in various fields such as medicine, chemistry, and biology. 4,5,11-Trimethyl-5H-quinindoline has several advantages and limitations for lab experiments, and it has several potential future directions for research and development. 4,5,11-Trimethyl-5H-quinindoline is a promising compound that deserves further investigation and exploitation.
合成方法
4,5,11-Trimethyl-5H-quinindoline can be synthesized by various methods, including the Skraup reaction, the Pfitzinger reaction, and the Bischler-Napieralski reaction. The Skraup reaction involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aldehyde, followed by cyclization with an acid catalyst. The Bischler-Napieralski reaction involves the condensation of an o-aminoaryl ketone with a haloketone or a haloester, followed by cyclization with an acid catalyst. Each method has its own advantages and disadvantages, and the choice of method depends on the specific application.
科学研究应用
4,5,11-Trimethyl-5H-quinindoline has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, 4,5,11-Trimethyl-5H-quinindoline has been found to have antibacterial, antiviral, antifungal, and anticancer activities. In chemistry, 4,5,11-Trimethyl-5H-quinindoline has been used as a reagent for the detection and determination of various metal ions. In biology, 4,5,11-Trimethyl-5H-quinindoline has been used as a fluorescent probe for the detection of DNA and RNA.
属性
CAS 编号 |
125157-97-3 |
|---|---|
产品名称 |
4,5,11-Trimethyl-5H-quinindoline |
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
4,5,11-trimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C18H16N2/c1-11-7-6-9-13-12(2)16-14-8-4-5-10-15(14)19-18(16)20(3)17(11)13/h4-10H,1-3H3 |
InChI 键 |
HUXZBSAFJLGENC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C3C4=CC=CC=C4N=C3N2C)C |
其他 CAS 编号 |
125157-97-3 |
同义词 |
4,5,11-Trimethyl-5H-quinindoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



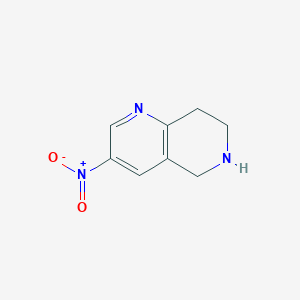
![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
